benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate
Description
Properties
IUPAC Name |
benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,9,13,15H,8H2,1-2H3/t9-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJHVANPLATLCH-SKDRFNHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)OCC1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C)(C(=O)OCC1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate is a chemical compound with potential biological activities that warrant detailed exploration. This article presents an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and is classified under various chemical databases. Its structural characteristics suggest potential interactions with biological systems, which are critical for understanding its activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H18O4 |
| Molecular Weight | 250.28 g/mol |
| SMILES | C(C(C(C(C(=O)O)O)C)OC)C)C(C)C |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that benzyl esters, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted the ability of related compounds to inhibit lipid peroxidation and protect cellular components from oxidative damage .
Antimicrobial Effects
This compound has shown promising antimicrobial activity against various pathogens. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in animal models. It was found to reduce pro-inflammatory cytokine levels and inhibit the activation of inflammatory pathways. This suggests its potential therapeutic application in conditions characterized by chronic inflammation .
Case Studies
- Antioxidant Efficacy in Cellular Models : A study investigated the antioxidant capacity of this compound using human cell lines. The results indicated a dose-dependent reduction in reactive oxygen species (ROS), supporting its role as a protective agent against oxidative stress.
- Antimicrobial Testing : In a comparative study of various benzyl esters, this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of control compounds.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of benzyl esters have provided insights into how modifications affect biological activity. Key findings include:
- Ligand Efficiency : The efficiency indices correlate well with biological potency, suggesting that structural modifications can enhance activity .
- Mechanistic Insights : Studies utilizing chemical-genetic profiling have elucidated the modes of action for related compounds, indicating potential primary targets within cellular pathways .
Scientific Research Applications
Biochemical Applications
- Synthesis of Chiral Compounds :
- Precursor in Enzyme-Catalyzed Reactions :
Pharmaceutical Applications
- Drug Development :
- Vitamin D Analog Synthesis :
Case Study 1: Asymmetric Synthesis
A study demonstrated the use of this compound in synthesizing a series of chiral alcohols through enzyme-catalyzed reactions. The research highlighted how varying reaction conditions could optimize yield and selectivity for specific enantiomers .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives synthesized from this compound were tested against various bacterial strains. Results indicated significant antimicrobial activity, suggesting potential applications in developing new antibiotics .
Preparation Methods
Permanganate-Mediated Dihydroxylation of Enoates
A prominent method for synthesizing benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate involves asymmetric dihydroxylation of α,β-unsaturated esters (enoates) using permanganate catalysts. In a study by Gu et al., enantioselective dihydroxylation was achieved using a cinchona alkaloid-derived catalyst under optimized conditions (Table 1).
Reaction Conditions :
-
Substrate : 2-(4-Methoxyphenyl)-2-oxoethyl methacrylate
-
Catalyst : Cinchoninium bromide
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Solvent : Toluene with aqueous additives (e.g., Et₃N/H₂O)
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Temperature : −20°C
The stereochemical outcome is attributed to the catalyst’s ability to stabilize the transition state through hydrogen bonding and π-π interactions. The (2S,3R) configuration arises from syn-dihydroxylation, where the permanganate ion attacks the enoate’s β-carbon from the re face.
Table 1: Optimization of Asymmetric Dihydroxylation Conditions
| Entry | Solvent | Additive | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Toluene | H₂O | 0 | 33 | 74 |
| 5 | Toluene | H₂O | −20 | 58 | 86 |
| 16 | Toluene | Et₃N/H₂O | −20 | 50 | 82 |
Multi-Step Synthesis via Sharpless Asymmetric Epoxidation
Application to Target Compound
For this compound, a similar strategy could involve:
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Epoxidation of a methylbutenoate precursor.
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Stereoretentive hydrolysis to install the 2,3-diol moiety.
Horner-Wadsworth-Emmons Reaction for Enoate Intermediate Synthesis
Phosphonate-Based Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is critical for constructing α,β-unsaturated esters, which serve as precursors for dihydroxylation. In the synthesis of β,β-disubstituted enoates, triethyl phosphonoacetate reacts with ketones to yield enoates with high E-selectivity.
Example Synthesis :
Table 2: HWE Reaction Parameters for Enoate Synthesis
| Substrate | Base | Solvent | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| 4-Methoxyacetophenone | NaH | THF | 85 | 95:5 |
Downstream Functionalization
The resulting enoate undergoes dihydroxylation (Section 1) or epoxidation (Section 2) to install the diol stereocenters.
Ireland-Claisen Rearrangement for Carbon Skeleton Elaboration
Mechanism and Stereochemical Control
The Ireland-Claisen rearrangement enables the synthesis of γ,δ-unsaturated esters from allylic esters. While not directly cited for the target compound, this method has been used in structurally analogous syntheses. The rearrangement proceeds via a chair-like transition state, preserving stereochemistry:
Application to (2S,3R) Configuration
By selecting appropriate starting materials and silylating agents, the Ireland-Claisen rearrangement could generate the methylbutenoate backbone required for subsequent dihydroxylation.
Catalytic Asymmetric Hydrogenation
Q & A
Q. What are the recommended methods for synthesizing benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate, and how can its purity be verified?
- Methodological Answer : The compound can be synthesized via esterification of (2S,3R)-2,3-dihydroxy-2-methylbutanoic acid with benzyl alcohol under acidic catalysis. A typical procedure involves refluxing the acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF . Post-synthesis, purity is assessed using ¹H-NMR (e.g., characteristic peaks for benzyl protons at δ 5.1–5.3 ppm and diastereotopic hydroxyl groups) and HPLC with a chiral column to confirm enantiomeric excess ≥95% .
Q. What precautions are critical for handling and storing this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
- Storage : Store in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture or light to prevent ester hydrolysis or racemization .
Q. How can the stereochemical integrity of the (2S,3R) configuration be confirmed experimentally?
- Methodological Answer :
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to resolve enantiomers .
- NMR Coupling Constants : Analyze vicinal coupling constants (J values) between H2 and H3; typical J₃,4 values for the (2S,3R) diastereomer range from 3.5–4.5 Hz, distinct from other stereoisomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in stereoselective syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes (lipases) to improve regioselectivity during esterification .
- Solvent Effects : Compare yields in polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF), noting that DMF may stabilize intermediates but increase racemization risk .
- Temperature Control : Lower reaction temperatures (0–25°C) can minimize side reactions like β-elimination of hydroxyl groups .
Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) to distinguish polymorphic forms .
- Solubility Profiling : Use shake-flask methods with HPLC quantification in solvents (water, ethanol, ethyl acetate) to validate literature data. Note that solubility discrepancies may arise from residual solvents or hydration states .
Q. How do protecting groups influence the stability and reactivity of this compound in multi-step syntheses?
- Methodological Answer :
- Benzyl Group Stability : The benzyl ester is stable under acidic conditions but cleaved via hydrogenolysis (H₂/Pd-C) or BBr₃. Compare with methyl esters, which require harsher hydrolysis conditions .
- Orthogonality : Pair with silyl ethers (e.g., TBS) for hydroxyl protection; these remain intact during ester deprotection .
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
- Methodological Answer :
- Byproduct Identification : Use LC-MS and ²D NMR (e.g., HSQC, COSY) to trace intermediates. Common byproducts include:
- Lactone formation : Intramolecular esterification of vicinal diols under acidic conditions .
- Racemization : Base-catalyzed epimerization at C2 or C3; mitigate by using milder bases (e.g., NaHCO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
